YAP/TAZ inhibitor-3

Mesothelioma Phase 1/2 Clinical Trial Objective Response Rate

YAP/TAZ inhibitor-3, also known as VT3989 or Compound 24, is a first-in-class, orally bioavailable small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) autopalmitoylation. By covalently occupying the central palmitate-binding pocket conserved across all four TEAD paralogs (TEAD1–4), VT3989 blocks the post-translational palmitoylation required for YAP/TAZ–TEAD interaction and downstream oncogenic transcription, without directly competing at the YAP–TEAD protein–protein interface.

Molecular Formula C21H18F3NO3
Molecular Weight 389.4 g/mol
Cat. No. B12375648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYAP/TAZ inhibitor-3
Molecular FormulaC21H18F3NO3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1
InChIKeyFJIVCOAHSKDOAC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YAP/TAZ Inhibitor-3 (VT3989): A Clinically Validated Pan-TEAD Autopalmitoylation Inhibitor for Hippo Pathway Research and Oncology Applications


YAP/TAZ inhibitor-3, also known as VT3989 or Compound 24, is a first-in-class, orally bioavailable small-molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) autopalmitoylation [1]. By covalently occupying the central palmitate-binding pocket conserved across all four TEAD paralogs (TEAD1–4), VT3989 blocks the post-translational palmitoylation required for YAP/TAZ–TEAD interaction and downstream oncogenic transcription, without directly competing at the YAP–TEAD protein–protein interface [2]. It is the first TEAD inhibitor to demonstrate clinical proof-of-concept, reporting a 32% objective response rate and 86% disease control rate in a phase 1/2 trial for refractory mesothelioma, earning FDA Orphan Drug and Fast Track designations [3].

Why YAP/TAZ Inhibitor-3 Cannot Be Replaced by Other In-Class TEAD or YAP/TAZ Inhibitors


Despite sharing a common target pathway, YAP/TAZ inhibitor-3 (VT3989) differs fundamentally from other commercially available YAP/TAZ or TEAD inhibitors in its mechanism, TEAD paralog coverage, clinical maturity, and selectivity profile. Compounds such as YAP/TAZ inhibitor-1 and inhibitor-2 lack reported clinical data, while IAG933, a direct YAP–TEAD PPI disruptor, demonstrated a lower objective response rate (16.6% vs. 32% for VT3989) in comparable phase 1 mesothelioma cohorts [1]. Furthermore, TEAD1-selective inhibitors have been shown to be less efficacious than pan-TEAD inhibitors like VT3989 in combination with targeted therapies, while exhibiting similar renal on-target toxicity [2]. Even within the palmitoylation inhibitor class, VT3989's low-nanomolar antiproliferative potency (GI50 ~9 nM) in NF2-deficient cells coupled with a >600-fold selectivity window against NF2-wild-type cells in meningioma models sets it apart from reversible palmitoylation inhibitors such as MGH-CP1, which requires micromolar concentrations for partial effect . Generic substitution without accounting for these dimensions risks invalid experimental comparison, particularly when NF2 mutation status-dependent activity is a critical experimental variable.

Quantitative Differential Evidence for YAP/TAZ Inhibitor-3 (VT3989) Against Closest Comparators


Clinical Efficacy: VT3989 Achieves 32% ORR and 86% DCR in Phase 1/2 Mesothelioma Versus 16.6% ORR for IAG933

YAP/TAZ inhibitor-3 (VT3989) is the only TEAD autopalmitoylation inhibitor with published phase 1/2 clinical efficacy data. In 22 patients with refractory mesothelioma treated at clinically optimized doses (50–100 mg, 2-weeks-on/2-weeks-off oral schedule) with UACR-guided dose modification, VT3989 achieved an objective response rate (ORR) of 32% (7 partial responses) and a disease control rate (DCR) of 86% (12 additional stable disease), with a median progression-free survival of 10 months [1]. In contrast, the direct YAP–TEAD PPI inhibitor IAG933 (Novartis) reported an ORR of only 16.6% (5 partial responses in 30 mesothelioma patients) at its 300/400 mg continuous once-daily dosing in a comparable phase 1 trial [2]. K-975, YAP/TAZ inhibitor-1, and YAP/TAZ inhibitor-2 have no reported clinical efficacy data. This near-doubling of response rate under optimized dosing establishes VT3989 as the clinical benchmark in this target class.

Mesothelioma Phase 1/2 Clinical Trial Objective Response Rate YAP-TEAD

NF2-Selective Antiproliferative Activity: VT3989 Demonstrates a >600-Fold Selectivity Window in Meningioma Versus No Reported Selectivity Data for YAP/TAZ Inhibitor-2

VT3989 exhibits a pronounced differential antiproliferative effect based on NF2 mutational status. In meningioma models, the NF2-loss cell line MG309 showed an IC50 of 50 nM, whereas the NF2-wild-type IOMM-Lee cell line exhibited an IC50 of 30 µM, yielding a selectivity window of 600-fold [1]. This selectivity is further corroborated in mesothelioma: VT3989 potently inhibits NF2-deficient NCI-H226 and NF2-mutated NCI-H2052 cell lines with GI50 values of ~9 nM, yet does not affect NF2-wild-type, Merlin-positive cell lines . In contrast, YAP/TAZ inhibitor-2 (Compound 5) reports antiproliferative activity in NCI-H226 cells with an IC50 of 5.33 nM but provides no selectivity data against NF2-wild-type controls, making any cross-resistance or off-target proliferation risk assessment impossible .

NF2-deficient Meningioma Selectivity Index Antiproliferative Activity

Pan-TEAD Coverage Advantage: TEAD1-Selective Inhibitors Show Reduced Combination Efficacy Versus Pan-TEAD Inhibitor VT3989

VT3989 binds all four TEAD paralogs (TEAD1–4) and strongly blocks palmitoylation of TEAD1 and TEAD3 while also inhibiting TEAD2 and TEAD4 . A comparative study of TEAD inhibitors with differential selectivity demonstrated that TEAD1-selective TEAD palmitoylation inhibitors are less efficacious than pan-/multiple-TEAD inhibitors like VT3989 in in vivo combination studies with EGFR and KRAS inhibitors, while exhibiting similar proteinuric nephropathy in 14-day/28-day rat toxicology studies [1]. This indicates that restricting TEAD paralog coverage to TEAD1 alone compromises antitumor efficacy without improving the renal safety window. VT3989, as a pan-TEAD inhibitor, thus offers superior antitumor efficacy in combination settings without additional renal liability compared to TEAD1-selective alternatives.

Pan-TEAD TEAD1-selective Combination Therapy EGFR inhibitor

In Vivo Oral Efficacy at Low Dose: VT3989 Minimum Effective Dose of ~3 mg/kg Versus Higher Dosing Requirements for Alternatives

VT3989 demonstrates robust in vivo antitumor activity as a single agent at a low oral minimum effective dose (MED) of approximately 3 mg/kg daily without significant body weight loss in NF2-mutant xenograft models . By comparison, published data for other TEAD inhibitors indicate substantially higher dosing requirements: K-975 is administered at 30 mg/kg in NCI-H226 xenograft studies, and MGH-CP1 requires 250 mg/kg orally to achieve ~100% tumor growth inhibition in NCI-H226 xenografts [1][2]. This approximately 10-fold to 80-fold lower effective dose for VT3989 suggests superior in vivo potency and a wider therapeutic index, which is critical for long-term in vivo experimental protocols where cumulative toxicity and compound consumption costs become significant factors.

Oral Bioavailability Xenograft Minimum Effective Dose In Vivo Efficacy

Regulatory Validation: FDA Orphan Drug and Fast Track Designations for VT3989 in Mesothelioma Without Equivalent for Any In-Class Comparator

VT3989 has been awarded both FDA Orphan Drug Designation and Fast Track Designation for the treatment of mesothelioma, based on the clinical data from its phase 1/2 trial [1]. A phase 3 trial is now planned to further evaluate VT3989 in mesothelioma [2]. No other TEAD or YAP/TAZ inhibitor in the same class—including YAP/TAZ inhibitor-1, YAP/TAZ inhibitor-2, K-975, or MGH-CP1—has received any FDA regulatory designation. IAG933 is still in phase 1 evaluation without reported regulatory designations.

FDA Orphan Drug Fast Track Designation Regulatory Milestone Mesothelioma

Recommended Research and Preclinical Application Scenarios for YAP/TAZ Inhibitor-3 (VT3989) Based on Quantitative Differentiation Evidence


NF2-Deficient or Hippo Pathway-Mutant Cancer Cell Line Profiling and Dependency Studies

VT3989 is the preferred tool compound for genotype-stratified proliferation assays in NF2-deficient versus NF2-wild-type cancer models. Its 600-fold selectivity window (50 nM in NF2-loss MG309 meningioma vs. 30 µM in NF2-WT IOMM-Lee) provides a built-in specificity control that compounds without reported NF2-WT data (e.g., YAP/TAZ inhibitor-2, IC50 5.33 nM in NCI-H226 only) cannot offer [1]. Researchers can use VT3989 to stringently establish whether antiproliferative effects are truly on-target (YAP/TAZ–TEAD dependent) rather than arising from general cytotoxicity [2]. This is especially critical for translational programs validating Hippo pathway dependencies in patient-derived cell models.

Combination Therapy Studies with EGFR or KRAS Inhibitors in Non-Small Cell Lung Cancer

For in vitro and in vivo combination studies with EGFR tyrosine kinase inhibitors (e.g., osimertinib) or KRAS inhibitors, VT3989 should be prioritized over TEAD1-selective inhibitors. Direct comparative evidence demonstrates that pan-TEAD inhibitors are superior to TEAD1-selective compounds in combination efficacy and durability of response, without an improved renal safety margin [1]. VT3989 has been specifically validated in EGFR-mutant NSCLC models (NCI-H1975, HCC827), where it showed strong synergy with osimertinib, delayed tumor regrowth, and extended survival compared to osimertinib monotherapy [2]. Its low oral MED (~3 mg/kg) also facilitates feasible long-term combination dosing regimens in xenograft studies .

Translational Biomarker and Pharmacodynamic Studies in Mesothelioma Xenograft or PDX Models

For pharmacodynamic (PD) studies measuring TEAD target gene suppression (CTGF, CYR61, AMOTL2) in mesothelioma models, VT3989 provides the advantage of well-characterized in vivo PD markers correlated with clinical response. Its clinical validation—32% ORR and 86% DCR with mPFS of 10 months in mesothelioma patients [1]—enables direct translational comparison between preclinical PD readouts and clinical outcomes. This clinical bridging is unavailable for YAP/TAZ inhibitor-1, inhibitor-2, or K-975, which lack any clinical efficacy data. VT3989's oral bioavailability also permits continuous or intermittent dosing schedules that mirror the clinical protocol (2-weeks-on/2-weeks-off), facilitating clinically relevant preclinical study design [2].

Meningioma and Schwannoma NF2-Deficient Preclinical Therapeutic Studies

VT3989 has demonstrated specific antiproliferative activity in NF2-deficient meningioma (MG309 IC50 50 nM) and schwannoma models, with synergistic effects when combined with brigatinib in NF2-deficient meningioma xenografts and spontaneous schwannoma models [1][2]. The compound also reverses the Schwann cell phenotype in NF2-deficient contexts. For researchers studying NF2-related tumors (including NF2-mutant meningioma and schwannoma), VT3989 is the only TEAD inhibitor with published efficacy data specifically in these rare tumor types, making it the evidence-based choice for preclinical therapeutic evaluation in these indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for YAP/TAZ inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.